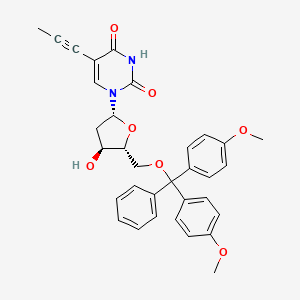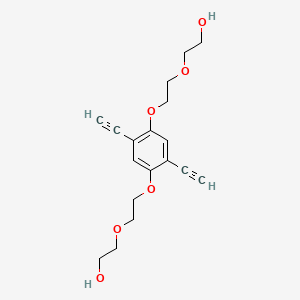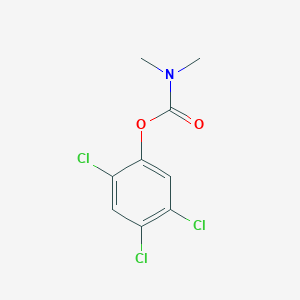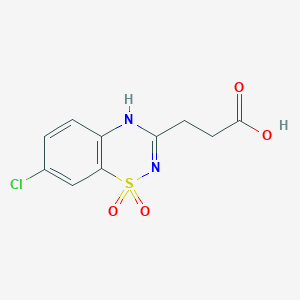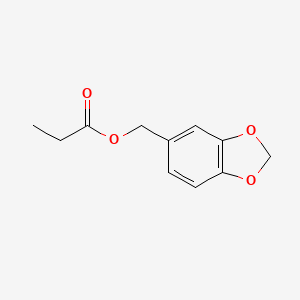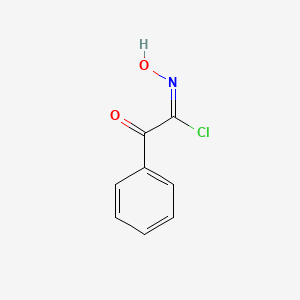
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is an organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a phenyl group, a hydroxyl group, and a chloride atom attached to an imidoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride typically involves the reaction of carboxamides with chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. A common method includes heating secondary carboxamides with phosphorus trichloride in the presence of a catalyst like 4-dimethylaminopyridine at temperatures between 75-80°C for about an hour . The reaction yields imidoyl chlorides with varying efficiencies depending on the structure of the starting amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient catalysts and purification techniques like vacuum distillation ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carboxylic acids and hydroxylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted imidoyl compounds.
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced imidoyl compounds and amines.
Wissenschaftliche Forschungsanwendungen
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride involves its reactivity with various biological and chemical targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to modifications that alter their activity. Its ability to form stable intermediates makes it a valuable tool in studying enzyme mechanisms and protein functions.
Vergleich Mit ähnlichen Verbindungen
- N-phenylbenzimidoyl chloride
- N-hydroxy-2-oxo-2-phenylethanimidoyl bromide
- N-hydroxy-2-oxo-2-phenylethanimidoyl fluoride
Comparison: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is unique due to its specific reactivity and stability compared to its analogs. The presence of the chloride atom provides distinct reactivity patterns, making it suitable for specific synthetic applications. Its hydroxyl group also contributes to its versatility in forming hydrogen bonds and participating in various chemical reactions.
Eigenschaften
Molekularformel |
C8H6ClNO2 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8+ |
InChI-Schlüssel |
UTZRQMJFOAZBOW-CSKARUKUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=N\O)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


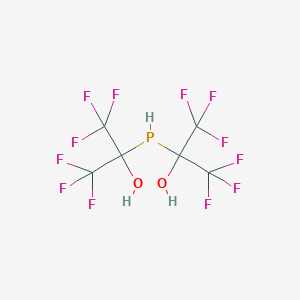
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
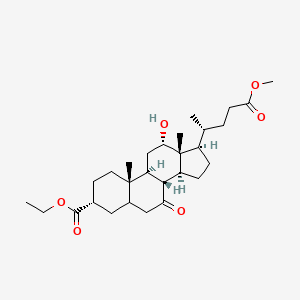
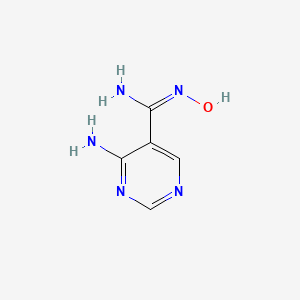
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

